N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Overview
Description
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as NBQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that is used in scientific research to understand the role of the AMPA receptor in various biological processes.
Mechanism of Action
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a selective antagonist of the AMPA receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
The inhibition of the AMPA receptor by N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several biochemical and physiological effects. It reduces the excitability of the neurons, which results in the inhibition of the synaptic plasticity, learning, and memory. It also reduces the seizure activity in the brain, which makes it a potential therapeutic agent for epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments are its selectivity for the AMPA receptor, its potency, and its stability. The limitations of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments are its potential toxicity, its limited solubility, and its potential off-target effects.
Future Directions
There are several future directions for the research on N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic effects in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective AMPA receptor antagonists. Finally, the use of N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Scientific Research Applications
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is widely used in scientific research to understand the role of the AMPA receptor in various biological processes. It is used to study the synaptic plasticity, learning, and memory. It is also used to investigate the role of the AMPA receptor in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylpropyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)11-18-17(20)12-19(23(3,21)22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,11-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIQQAHJXKHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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